

Fmoc-PEG5-alcohol: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Fmoc-PEG5-alcohol*

Cat. No.: *B13472883*

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Fmoc-PEG5-alcohol is a versatile bifunctional linker molecule widely employed in chemical biology, drug discovery, and materials science. Its unique structure, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal hydroxyl group, enables its use in a variety of bioconjugation and solid-phase synthesis applications. This technical guide provides an in-depth overview of the chemical properties, key reactions, and experimental protocols relevant to the use of **Fmoc-PEG5-alcohol**.

Core Chemical and Physical Properties

Fmoc-PEG5-alcohol is a well-defined, monodisperse PEG linker, ensuring batch-to-batch consistency in experimental setups. Its key properties are summarized in the table below.

Property	Value	Source(s)
Chemical Formula	C ₂₅ H ₃₃ NO ₇	[1]
Molecular Weight	459.5 g/mol	[1]
CAS Number	2496687-06-8	[1]
Appearance	White to off-white solid or oil	Generic observation
Purity	Typically ≥95% or 98%	[1]
Solubility	Soluble in Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF)	[1]
Storage Conditions	-20°C, desiccated	

Key Chemical Reactivities and Applications

The utility of **Fmoc-PEG5-alcohol** stems from its two distinct functional groups: the Fmoc-protected amine and the terminal hydroxyl group. The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates.

Fmoc Group Deprotection

The Fmoc group is a base-labile protecting group, readily removed under mild basic conditions to expose a primary amine. This amine can then be used for subsequent conjugation reactions, such as amide bond formation.

Hydroxyl Group Derivatization

The terminal hydroxyl group can be derivatized through various reactions, most commonly esterification, to attach a molecule of interest. This allows for the use of **Fmoc-PEG5-alcohol** as a linker to connect two different molecular entities.

These reactivities make **Fmoc-PEG5-alcohol** a valuable tool in:

- Solid-Phase Peptide Synthesis (SPPS): Where it can be used to introduce a PEG spacer within a peptide sequence or to synthesize peptide alcohols.
- Bioconjugation: For linking biomolecules (peptides, proteins, oligonucleotides) to other molecules such as fluorescent dyes, drugs, or imaging agents.
- PROTAC® Development: As a component of the linker connecting the E3 ligase-binding ligand and the target protein-binding ligand in Proteolysis Targeting Chimeras.
- Drug Delivery: To improve the pharmacokinetic properties of therapeutic agents.

Experimental Protocols and Workflows

The following sections provide detailed methodologies for the key reactions involving **Fmoc-PEG5-alcohol**.

Fmoc Deprotection Protocol

This protocol describes the removal of the Fmoc group to yield the free amine.

Materials:

- **Fmoc-PEG5-alcohol**
- Dimethylformamide (DMF), anhydrous
- Piperidine
- Inert gas (e.g., Argon or Nitrogen)

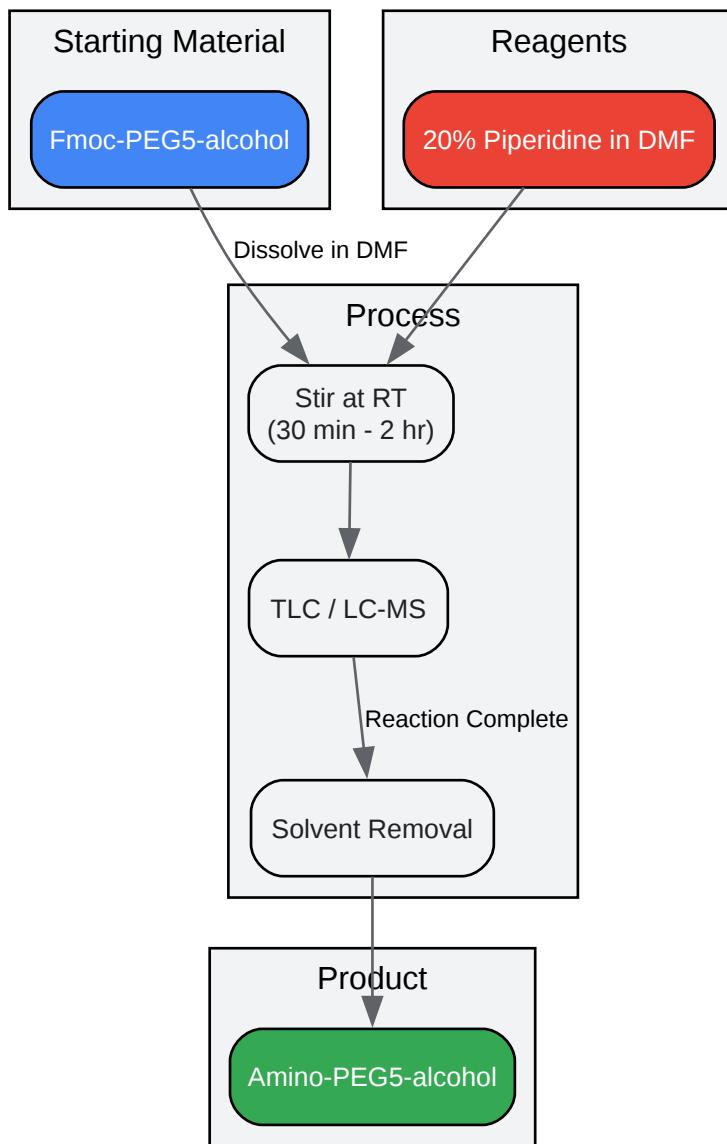
Procedure:

- Dissolve **Fmoc-PEG5-alcohol** in anhydrous DMF to a desired concentration (e.g., 100 mg/mL) under an inert atmosphere.
- Add piperidine to the solution to a final concentration of 20% (v/v).
- Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-

Mass Spectrometry (LC-MS).

- Upon completion, the solvent and excess piperidine are typically removed under vacuum. The resulting amino-PEG5-alcohol can be used directly in the next step or purified if necessary.

Fmoc Deprotection Workflow



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Fmoc Deprotection Workflow Diagram

Amide Bond Formation with the Deprotected Amine

This protocol outlines the coupling of a carboxylic acid-containing molecule to the free amine of amino-PEG5-alcohol.

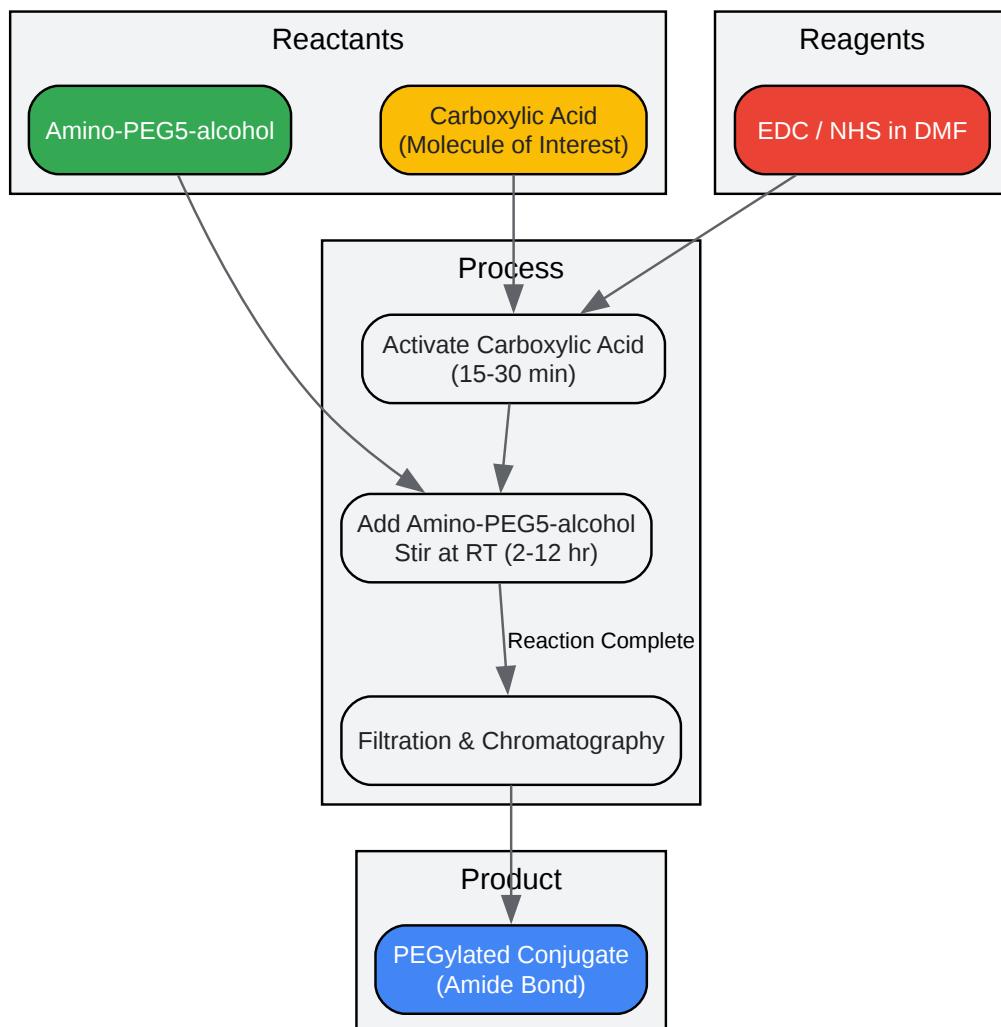
Materials:

- Amino-PEG5-alcohol (from the previous step)
- Carboxylic acid-containing molecule
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS) or 4-Dimethylaminopyridine (DMAP)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Inert gas

Procedure:

- Dissolve the carboxylic acid-containing molecule (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
- Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Dissolve amino-PEG5-alcohol (1 equivalent) in anhydrous DMF.
- Add the amino-PEG5-alcohol solution to the activated carboxylic acid mixture.
- Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
- After the reaction is complete, the mixture is typically filtered to remove urea byproducts (if DCC is used) and the solvent is removed under vacuum. The product is then purified by column chromatography.

Amide Bond Formation Workflow

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Amide Bond Formation Workflow Diagram

Esterification of the Hydroxyl Group

This protocol details the esterification of the terminal hydroxyl group of **Fmoc-PEG5-alcohol** with a carboxylic acid.

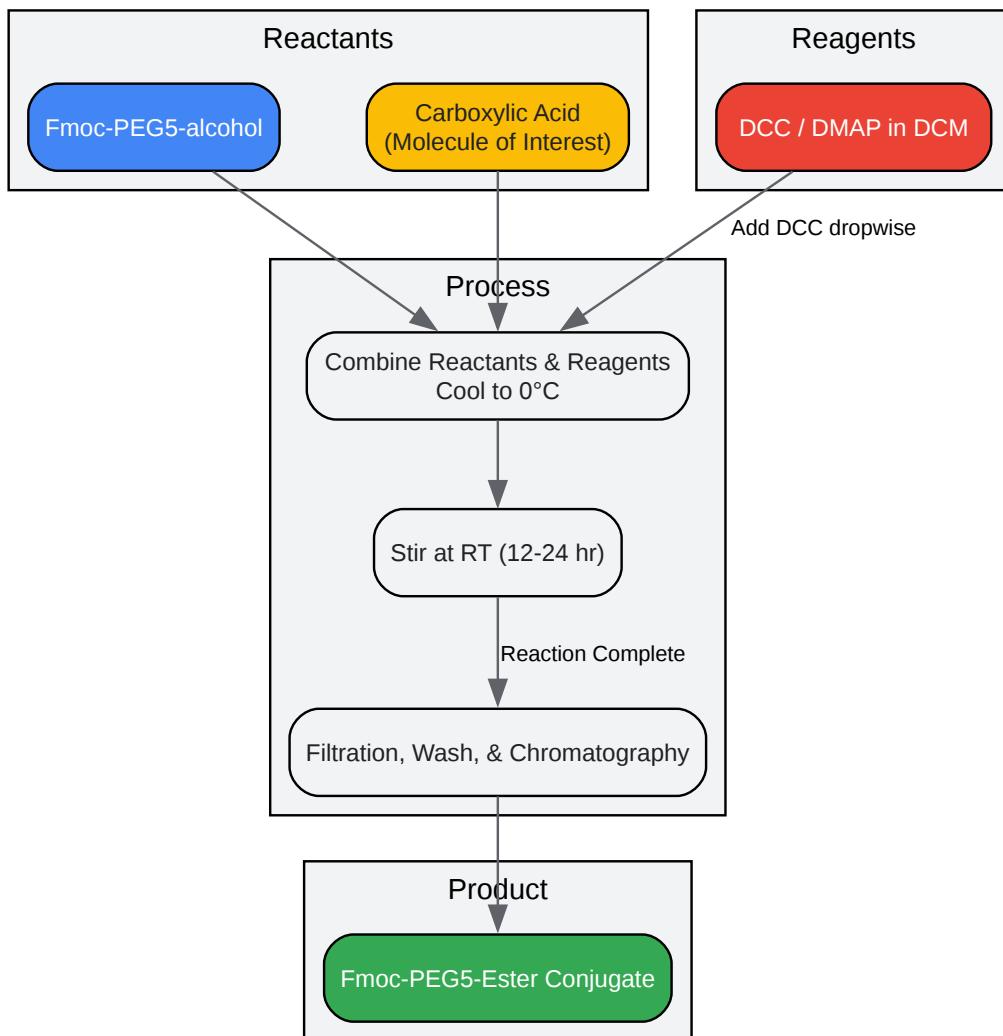
Materials:

- **Fmoc-PEG5-alcohol**
- Carboxylic acid-containing molecule
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous Dichloromethane (DCM)
- Inert gas

Procedure:

- Dissolve **Fmoc-PEG5-alcohol** (1 equivalent), the carboxylic acid (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere.
- Cool the solution to 0°C in an ice bath.
- Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the cooled mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
- Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
- Wash the filtrate with dilute acid (e.g., 1M HCl) and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Esterification of Hydroxyl Group Workflow

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Esterification Workflow Diagram

Conclusion

Fmoc-PEG5-alcohol is a valuable and versatile chemical tool for researchers, scientists, and drug development professionals. Its well-defined structure and dual functionality allow for the straightforward introduction of a hydrophilic PEG spacer and the conjugation of various molecules. The experimental protocols provided in this guide offer a starting point for the successful application of **Fmoc-PEG5-alcohol** in a range of synthetic and bioconjugation strategies. As with any chemical synthesis, reaction conditions may require optimization depending on the specific substrates and desired outcomes.

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References

- 1. Fmoc-PEG5-alcohol, 2496687-06-8 | BroadPharm [broadpharm.com]
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